Structural Differentiation by 2-Fluoroethyl Substitution Versus Non-Fluorinated Ethyl Analogs
The 2-fluoroethyl substituent on the piperazine N-4 position of CAS 2034517-38-7 constitutes a deliberate medicinal chemistry design choice absent in the non-fluorinated ethyl-piperazine analog (e.g., 1-(1-benzothiophene-2-carbonyl)-4-ethylpiperazine). Fluorine introduction at metabolically labile alkyl positions is a validated strategy to block cytochrome P450-mediated oxidation, enhance metabolic stability, and modulate physicochemical properties such as lipophilicity and basicity [1]. The non-fluorinated ethyl analog lacks this protective fluorine atom, rendering it more susceptible to N-dealkylation and oxidative metabolism, which typically results in a shorter in vivo half-life [2].
| Evidence Dimension | Predicted metabolic stability (CYP450 oxidative susceptibility) |
|---|---|
| Target Compound Data | 2-fluoroethyl substituent; fluorine blocks oxidative metabolism at the terminal carbon |
| Comparator Or Baseline | Non-fluorinated ethyl analog (1-(1-benzothiophene-2-carbonyl)-4-ethylpiperazine) |
| Quantified Difference | Fluorine substitution is associated with up to 10-fold improvement in metabolic stability depending on the specific CYP isoform and substrate context (class-level estimate based on fluorinated alkyl amines in medicinal chemistry literature) [2]. |
| Conditions | Class-level inference from general principles of fluorine medicinal chemistry; no direct head-to-head microsomal stability data available for this specific compound pair. |
Why This Matters
For procurement decisions, the fluoroethyl variant is expected to exhibit superior metabolic stability compared to its non-fluorinated analog, reducing the risk of rapid compound clearance in in vivo studies and enabling more reproducible pharmacology.
- [1] P. Shah and A. D. Westwell, 'The role of fluorine in medicinal chemistry,' J. Enzyme Inhib. Med. Chem., vol. 22, no. 5, pp. 527–540, 2007. View Source
- [2] M. B. van Niel et al., 'Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and related compounds gives selective human 5-HT₁D receptor ligands with improved pharmacokinetic profiles,' J. Med. Chem., vol. 42, no. 12, pp. 2087–2104, 1999. Demonstrates enhanced metabolic stability via fluorine introduction on piperazine/piperidine alkyl chains. View Source
